Campesteryl ferulate is a chemical compound classified as a steroid ester, primarily identified in rice bran oil. Its chemical formula is C₃₈H₅₆O₄, and it is known for its structural connection to gamma-oryzanol, a mixture of various ferulates derived from phytosterols. Campesteryl ferulate consists of a campesterol backbone esterified with ferulic acid, which contributes to its unique properties and biological activities. This compound is part of a larger group of phytosterol ferulates that exhibit various health benefits, including antioxidant properties and potential roles in lipid metabolism .
Campesteryl ferulate is a naturally occurring compound found in rice bran, specifically as a component of gamma-oryzanol (). Gamma-Oryzanol is a mixture of several steryl ferulates, with campesteryl ferulate being one of the major components (). Scientific research on campesteryl ferulate is ongoing, primarily focusing on its potential health benefits.
One area of research explores the potential anti-oxidant properties of campesteryl ferulate. Studies suggest that it may contribute to the anti-oxidant activity of gamma-oryzanol, potentially offering protection against cell damage caused by free radicals (). However, further research is needed to fully understand its specific role and potential applications in this area.
Another area of investigation is the potential cholesterol-lowering effect of campesteryl ferulate. Studies have shown that gamma-oryzanol supplementation may help reduce low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, while increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol (). However, the specific contribution of campesteryl ferulate to this effect remains unclear, and further research is needed to determine its individual efficacy.
Campesteryl ferulate can be synthesized through various methods:
Campesteryl ferulate has several applications across different fields:
Studies on the interactions of campesteryl ferulate with other compounds reveal its potential synergistic effects:
Several compounds share structural similarities with campesteryl ferulate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Beta-sitosteryl ferulate | Steroid Ester | Known for cholesterol-lowering effects |
| Cycloartenyl ferulate | Steroid Ester | Exhibits strong antioxidant activity |
| 24-Methylene cycloartanyl ferulate | Steroid Ester | Associated with anti-cancer properties |
Uniqueness of Campesteryl Ferulate:
Campesteryl ferulate stands out due to its specific structural composition and its distinct balance between lipid-modulating effects and potent antioxidant activity. While similar compounds also exhibit beneficial properties, the unique combination found in campesteryl ferulate contributes to its effectiveness in promoting cardiovascular health and protecting against oxidative damage .
Campesteryl ferulate possesses the molecular formula C38H56O4 with a precisely determined molecular weight of 576.8 g/mol [1] [3] [5]. The compound exhibits a monoisotopic mass of 576.417860 daltons as confirmed by high-resolution mass spectrometry [3]. The Chemical Abstracts Service registry number for this compound is 20972-07-0, providing its official chemical identification [5] [6].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C38H56O4 [1] [3] |
| Molecular Weight | 576.8 g/mol [1] [3] |
| Monoisotopic Mass | 576.417860 Da [3] |
| CAS Registry Number | 20972-07-0 [5] |
| Exact Mass | 576.417861 [7] |
The compound demonstrates a complex polycyclic structure with 42 heavy atoms and 5 ring systems, including one aromatic ring [7]. The molecular architecture incorporates 9 defined stereocenters contributing to its stereochemical complexity [3] [2].
The structural framework of campesteryl ferulate consists of two primary components: the campesterol sterol backbone and the ferulic acid moiety connected through an ester linkage [1] [6]. The campesterol portion features the characteristic ergost-5-en-3β-ol structure with specific stereochemical configurations at multiple chiral centers [5] [3].
The ferulic acid component contributes several functional groups including a phenolic hydroxyl group, a methoxy group, and an α,β-unsaturated carboxyl group in the trans configuration [2] [4]. The ester bond formation occurs between the 3β-hydroxyl group of campesterol and the carboxyl group of ferulic acid [4] [2].
Key functional groups present in the molecule include:
The stereochemistry at carbon-24 represents a critical structural feature that distinguishes campesteryl ferulate from its stereoisomeric counterpart [2] [4]. Campesteryl ferulate specifically exhibits the 24R configuration, which has been definitively established through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [2] [4].
Nuclear magnetic resonance studies have revealed that the C-24 stereochemistry influences the chemical shifts of carbons in the aliphatic side chain, particularly affecting the signals of C-20, C-28, and C-30 [8]. These spectroscopic differences provide a reliable method for distinguishing between the 24R and 24S configurations [2] [4].
Campesteryl ferulate exists as part of a stereoisomeric pair, with its counterpart being epi-campesteryl ferulate [2] [4]. These two compounds differ solely in the stereochemical configuration at carbon-24, where campesteryl ferulate possesses the 24R configuration and epi-campesteryl ferulate exhibits the 24S configuration [2] [4].
| Compound | C-24 Configuration | Systematic Name |
|---|---|---|
| Campesteryl ferulate | 24R/α | (3β,24R)-ergost-5-en-3-yl ferulate [2] |
| epi-Campesteryl ferulate | 24S/β | (3β,24S)-ergost-5-en-3-yl ferulate [2] |
Historical studies have identified these compounds as components of rice bran gamma-oryzanol, initially observed as an isomeric mixture in a 3:7 ratio [4]. However, subsequent high-performance liquid chromatographic separations have enabled the isolation of pure campesteryl ferulate and epi-campesteryl ferulate at purities exceeding 99% [2] [4].
The separation of these stereoisomers has been accomplished using preparative recycle high-performance liquid chromatography systems employing cholester-packed columns [2]. This methodology has proven essential for obtaining the individual compounds required for detailed structural characterization [2] [4].
Campesteryl ferulate exhibits distinctive physicochemical properties that reflect its steroid ester nature [9] [10]. The compound appears as colorless plate crystals when crystallized from methanol-ethanol mixtures [2]. The melting point has been precisely determined to be 167-168°C, indicating its thermal stability [2].
| Physicochemical Property | Value |
|---|---|
| Physical Form | Colorless plate crystals [2] |
| Melting Point | 167-168°C [2] |
| Optical Rotation | [α]D²¹ +16° (c 1.0, CHCl₃) [2] |
| Solubility | Chloroform (slightly), Ethyl acetate (slightly), Methanol (slightly) [9] |
| Density | 1.08±0.1 g/cm³ (predicted) [9] |
| LogP | 9.90 [7] |
The compound demonstrates limited water solubility, characteristic of lipophilic steroid esters [9] [10]. Solubility studies indicate slight solubility in chloroform, ethyl acetate, and methanol when heated [9]. The predicted density of 1.08±0.1 g/cm³ reflects the molecular packing efficiency of the steroid framework [9].
The calculated logarithm of the partition coefficient (LogP) value of 9.90 indicates high lipophilicity, consistent with its steroid ester structure [7]. Additional calculated properties include a topological polar surface area of 55.76 Ų and a molecular volume of 612.58 Ų [7].
Comprehensive nuclear magnetic resonance characterization has been performed using both proton and carbon-13 nuclei [2] [4]. The ¹H nuclear magnetic resonance spectrum recorded at 800 MHz in deuterated chloroform provides detailed information about the molecular structure [2]. Key spectroscopic features include the characteristic signals for the steroid backbone and the ferulic acid moiety [2] [4].
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| C-3 | 73.9 [2] | 4.74 m [2] |
| C-5 | 139.7 [2] | - |
| C-6 | 122.7 [2] | 5.41 br d (5.0 Hz) [2] |
| C-18 | 11.9 [2] | 0.69 s [2] |
| C-19 | 19.4 [2] | 1.05 s [2] |
| C-24 | 38.8 [2] | 1.20 m [2] |
| C-1' | 166.7 [2] | - |
| C-2' | 116.0 [2] | 6.28 d (15.9 Hz) [2] |
| C-3' | 144.5 [2] | 7.60 d (15.8 Hz) [2] |
The nuclear magnetic resonance assignments have been confirmed through two-dimensional correlation experiments including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple-bond correlation [2]. These techniques provide definitive structural confirmation and stereochemical assignment [2] [4].
Mass spectrometric analysis employs electron impact ionization to generate characteristic fragmentation patterns [2] [11] [12]. The molecular ion peak appears at m/z 576, corresponding to the molecular weight of the compound [2]. High-resolution electrospray ionization mass spectrometry provides accurate mass measurements with calculated and found values of 575.410 and 575.412 for the [M-H]⁻ ion, respectively [2].
The electron impact mass spectrum exhibits a characteristic base peak at m/z 382, resulting from the loss of the ferulic acid moiety [2] [11]. This fragmentation pattern is consistent with ester cleavage and subsequent removal of the acidic component [13]. Additional fragmentation includes loss of side chain components and ring rearrangements typical of steroid compounds [11] [12].
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima in chloroform solution [2] [14]. The compound exhibits absorption bands at 294 nm (ε 15,300) and 320 nm (ε 20,200), attributed to the conjugated ferulic acid chromophore [2]. These values are consistent with literature data for related ferulate esters [14].
Infrared spectroscopic analysis identifies characteristic functional group vibrations [2]. The spectrum displays a broad hydroxyl stretching vibration at 3532 cm⁻¹ and a carbonyl stretching vibration at 1700 cm⁻¹, confirming the presence of the phenolic hydroxyl group and ester carbonyl, respectively [2].
Single crystal X-ray diffraction analysis provides definitive structural confirmation and absolute stereochemical assignment [2] [4]. Campesteryl ferulate crystallizes in a specific space group with well-defined unit cell parameters [2]. The crystallographic data have been deposited in the Cambridge Crystallographic Data Centre under accession number CCDC 910887 [2].
The crystallographic analysis confirms the s-cis conformation of the C-24 substituent in campesteryl ferulate, distinguishing it from the s-trans conformation observed in epi-campesteryl ferulate [2]. This conformational difference provides additional confirmation of the stereochemical assignments made through nuclear magnetic resonance spectroscopy [2] [4].